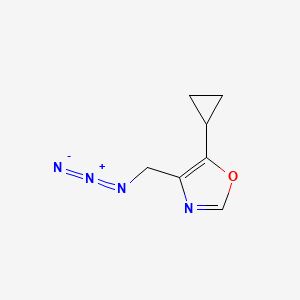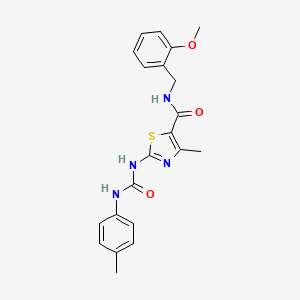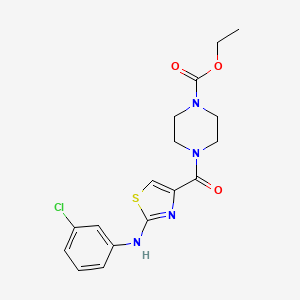
Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a chemical compound that is part of a class of compounds known as thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen in a five-membered ring . They have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of enaminones with different nucleophiles and electrophiles . For example, enaminone can be coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield a related compound .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated from their spectral information . The thiazole ring has three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles exhibit a variety of chemical reactions due to their unique structure. They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be determined from their physicochemical properties and spectroanalytical data . For example, the IR spectrum can provide information about the functional groups present in the compound . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Aplicaciones Científicas De Investigación
Anticancer Drug Discovery
2-aminothiazole derivatives, which include “Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate”, have shown promise in the field of anticancer drug discovery . They have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Overcoming Drug Resistance
These compounds are being investigated as small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects . This is particularly important as the development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs .
Broad Pharmacological Spectrum
The 2-aminothiazole scaffold, a fundamental part of these compounds, has emerged as a promising scaffold in medicinal chemistry and drug discovery research considering its broad pharmacological spectrum .
Antiviral Activity
Literature survey documented that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral properties .
Antimicrobial Activity
In addition to their antiviral properties, 2-aminothiazole derivatives also exhibit antimicrobial activities .
Anti-inflammatory Activities
These compounds have been found to possess anti-inflammatory activities, making them potential candidates for the development of new anti-inflammatory drugs .
Anticonvulsant Properties
2-aminothiazole derivatives have also been found to possess anticonvulsant properties , which could make them useful in the treatment of conditions such as epilepsy.
Antidiabetic and Antihypertensive Activities
These compounds have also shown potential in the treatment of diabetes and hypertension, as they have been found to possess antidiabetic and antihypertensive activities .
Mecanismo De Acción
The mechanism of action of thiazole derivatives is often related to their biological activity. For instance, some thiazole derivatives have shown high activity in enforcing Oct3/4 expression . Oct3/4 is a major gene in the transcriptional regulatory network of pluripotent cells, and its expression is crucial for maintaining pluripotency .
Safety and Hazards
Direcciones Futuras
Thiazole derivatives have a wide range of biological activities and have immense potential to be explored for newer therapeutic possibilities . They can serve as valuable precursors for the preparation of various classes of organic compounds . Future research could focus on synthesizing new thiazole derivatives and evaluating their biological activities.
Propiedades
IUPAC Name |
ethyl 4-[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-2-25-17(24)22-8-6-21(7-9-22)15(23)14-11-26-16(20-14)19-13-5-3-4-12(18)10-13/h3-5,10-11H,2,6-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMGPNWKSMSKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-diethylacetamide](/img/structure/B2642375.png)
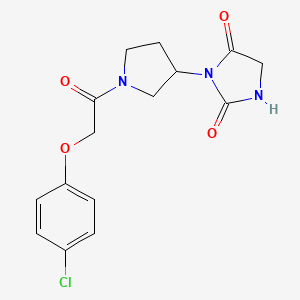
![N-[2-(4-chlorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B2642380.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(2-hydroxypropyl)benzamide](/img/structure/B2642381.png)
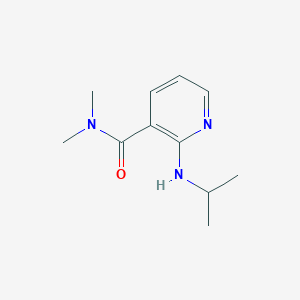
![1-(4-Chlorophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2642383.png)

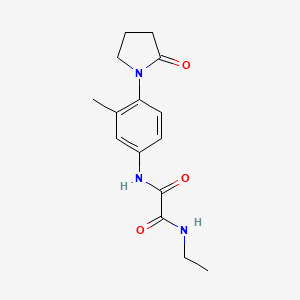
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2642388.png)

